3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde
Overview
Description
3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl and cyclopropylmethoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzoic acid.
Reduction: Formation of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl and cyclopropylmethoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde
- 3-(Tert-butyl)-4-(methoxy)benzaldehyde
- 3-(Tert-butyl)-4-(cyclopropylmethoxy)acetophenone
Uniqueness
3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties.
Biological Activity
3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde (C15H20O2) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C15H20O2
- Molecular Weight : 232.33 g/mol
- CAS Number : 53409370
The structure of this compound features a benzaldehyde moiety with a tert-butyl group and a cyclopropylmethoxy substituent, which contributes to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. The exact mechanisms remain to be fully elucidated, but it may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Antitumor Potential : The compound has been investigated for its anticancer properties. It is hypothesized to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Possible mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It may act on various receptors, altering signal transduction pathways that affect cell survival and proliferation.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition of growth for several strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50-100 µg/mL for effective strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Study 2: Antitumor Activity Evaluation
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 | 20 | 70 |
HeLa | 25 | 65 |
A549 | 30 | 60 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene ring or modifications to the tert-butyl or cyclopropyl groups could enhance its potency and selectivity against specific targets.
Future Directions
Further research is needed to:
- Elucidate the precise mechanisms through which this compound exerts its biological effects.
- Conduct in vivo studies to assess its efficacy and safety profile.
- Explore potential derivatives that could enhance its therapeutic potential.
Properties
IUPAC Name |
3-tert-butyl-4-(cyclopropylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2,3)13-8-12(9-16)6-7-14(13)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZSFFWSETGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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